
Paucimannose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Paucimannose is a type of N-glycan, a carbohydrate structure that is attached to proteins through N-glycosylation. It consists of two N-acetylglucosamine residues and one to three mannose residues, with the potential addition of a fucose residue. Initially thought to be specific to invertebrates and plants, this compound has been found in vertebrates, including humans, where it plays roles in various physiological and pathophysiological processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Paucimannose is typically synthesized through enzymatic processes involving glycosyltransferases and glycosidases. In invertebrates and plants, the synthesis involves the action of enzymes like N-acetyl-β-D-hexosaminidases, which truncate larger N-glycans to form paucimannosidic structures .
Industrial Production Methods: Industrial production of this compound involves the use of glycoengineered cell cultures. For example, glycoengineered Arabidopsis alg3 cell cultures have been used to produce human acid-alpha glucosidase with a predominantly paucimannosidic structure .
Análisis De Reacciones Químicas
Types of Reactions: Paucimannose undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxidized mannose derivatives, while reduction can yield reduced mannose derivatives.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Paucimannose exerts its effects through its role in N-glycosylation. It is attached to proteins and influences their folding, stability, and function. In neural progenitor cells, this compound-modified proteins have been shown to regulate cell proliferation and differentiation . The molecular targets and pathways involved include various glycosyltransferases and glycosidases that mediate the addition and removal of sugar residues.
Comparación Con Compuestos Similares
Oligomannose: Contains more mannose residues than paucimannose and is involved in similar glycosylation processes.
Complex N-glycans: Have more complex structures with additional sugar residues like galactose and sialic acid.
Hybrid N-glycans: Contain both oligomannose and complex glycan structures.
Uniqueness: this compound is unique in its relatively simple structure and its specific roles in certain physiological and pathophysiological processes. Unlike oligomannose and complex N-glycans, this compound is more commonly found in invertebrates and plants, although it has been detected in vertebrates under specific conditions .
Propiedades
Fórmula molecular |
C34H58N2O26 |
|---|---|
Peso molecular |
910.8 g/mol |
Nombre IUPAC |
N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-5-[(2S,3S,4S,5R,6R)-3,5-dihydroxy-4-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C34H58N2O26/c1-9(42)35-11(3-37)18(45)28(12(44)4-38)60-31-17(36-10(2)43)22(49)29(15(7-41)58-31)61-34-27(54)30(62-33-26(53)24(51)20(47)14(6-40)57-33)21(48)16(59-34)8-55-32-25(52)23(50)19(46)13(5-39)56-32/h3,11-34,38-41,44-54H,4-8H2,1-2H3,(H,35,42)(H,36,43)/t11-,12+,13+,14+,15+,16+,17+,18+,19+,20+,21+,22+,23-,24-,25-,26-,27-,28+,29+,30-,31-,32-,33+,34-/m0/s1 |
Clave InChI |
DJUIFTOHRFYXSA-YONMKSMASA-N |
SMILES isomérico |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C)O)CO)O[C@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O |
SMILES canónico |
CC(=O)NC1C(C(C(OC1OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


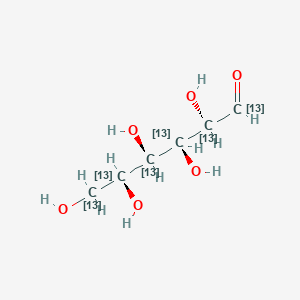

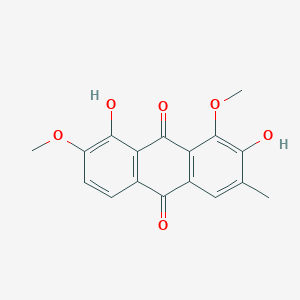
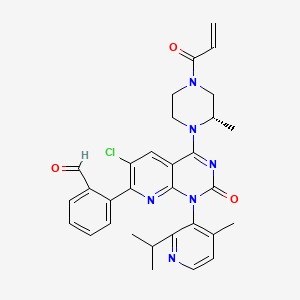

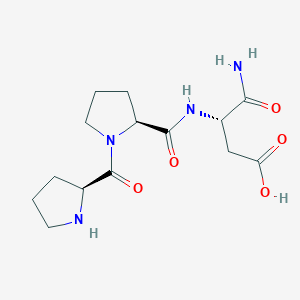
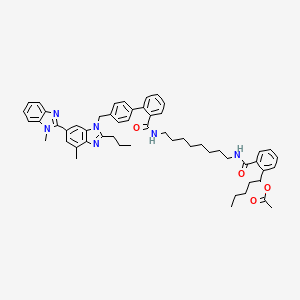





![3-[1-[[1-(1-Benzofuran-2-ylmethyl)indole-7-carbonyl]amino]cyclopropyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B12396259.png)

